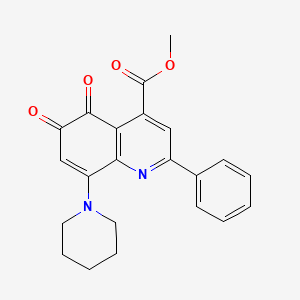![molecular formula C14H8BrN5O5 B11711840 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] CAS No. 2058-73-3](/img/structure/B11711840.png)
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] es un compuesto orgánico complejo que pertenece a la clase de los derivados del indol. Los derivados del indol son importantes debido a su presencia en varios productos naturales y su amplia gama de actividades biológicas. Este compuesto es particularmente interesante debido a su estructura única, que combina un núcleo de indol bromado con una porción de dinitrofenilhidrazona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] típicamente involucra la reacción de 5-bromoindol-2,3-diona con 2,4-dinitrofenilhidrazina. La reacción generalmente se lleva a cabo en un solvente adecuado como etanol o metanol bajo condiciones de reflujo. El producto se purifica luego por recristalización o cromatografía para obtener el compuesto deseado en alta pureza .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: El átomo de bromo en el anillo de indol puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Nucleófilos como aminas y tioles se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir varios derivados de quinona, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar la inhibición enzimática y la unión a receptores.
Industria: Utilizado en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad. El núcleo de indol bromado y la porción de dinitrofenilhidrazona contribuyen a su afinidad de unión y especificidad. Las vías exactas involucradas dependen del contexto biológico en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
5-Bromoindol-2,3-diona: Un precursor en la síntesis del compuesto objetivo.
2,4-Dinitrofenilhidrazina: Otro precursor utilizado en la síntesis.
Indol-2,3-diona: Un compuesto relacionado con propiedades químicas similares.
Singularidad
5-Bromo-1H-indol-2,3-diona 3-[(2,4-dinitrofenil)hidrazona] es único debido a la combinación de un núcleo de indol bromado y una porción de dinitrofenilhidrazona. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones .
Propiedades
Número CAS |
2058-73-3 |
|---|---|
Fórmula molecular |
C14H8BrN5O5 |
Peso molecular |
406.15 g/mol |
Nombre IUPAC |
5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H8BrN5O5/c15-7-1-3-10-9(5-7)13(14(21)16-10)18-17-11-4-2-8(19(22)23)6-12(11)20(24)25/h1-6,16,21H |
Clave InChI |
KQFHUSASHXEWQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)


![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

